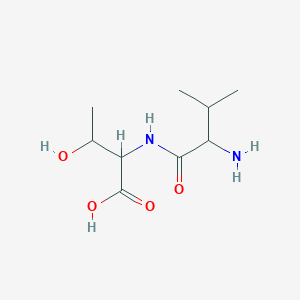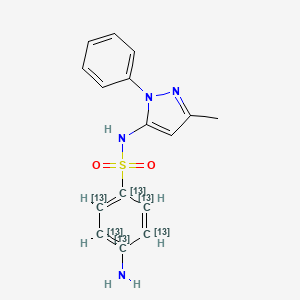
Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロ-4-フェニルメトキシフェニル)酢酸ベンジルは、複雑な芳香族構造を特徴とする有機化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途により注目されています。ベンジルエステルが塩素化されたフェニルメトキシフェニル基に結合したその独特の構造は、合成化学者や研究者の関心を集めています。
2. 製法
合成経路と反応条件: 2-(3-クロロ-4-フェニルメトキシフェニル)酢酸ベンジルの合成は、通常、2-(3-クロロ-4-フェニルメトキシフェニル)酢酸とベンジルアルコールのエステル化反応によって行われます。この反応は、硫酸またはp-トルエンスルホン酸などの酸触媒によって触媒されることが多いです。反応は、反応物の完全な変換を目的としたエステルに、還流条件下で行われます。
工業生産方法: 工業規模では、2-(3-クロロ-4-フェニルメトキシフェニル)酢酸ベンジルの生産は、効率と収率を向上させるために連続フロープロセスを伴う場合があります。自動化された反応器と温度、圧力、触媒濃度などの反応パラメータの正確な制御は、大規模合成において不可欠です。
反応の種類:
酸化: 2-(3-クロロ-4-フェニルメトキシフェニル)酢酸ベンジルは、特にベンジル位で酸化反応を受ける可能性があります。一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
還元: 還元反応はエステル基を標的にし、対応するアルコールに変換できます。水素化リチウムアルミニウム (LiAlH₄) は、この目的で使用される一般的な還元剤です。
置換: 化合物の芳香環は、求電子芳香族置換反応を受ける可能性があります。ハロゲン化、ニトロ化、スルホン化は、塩素 (Cl₂)、硝酸 (HNO₃)、硫酸 (H₂SO₄) などの試薬によって促進される一般的な置換反応です。
一般的な試薬と条件:
酸化: 水性またはアルカリ性媒体中のKMnO₄。
還元: 無水エーテル中のLiAlH₄。
置換: AlCl₃のようなルイス酸触媒の存在下でのCl₂。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: ベンジルアルコール誘導体の生成。
置換: ハロゲン化、ニトロ化、またはスルホン化された芳香族化合物の生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate typically involves the esterification of 2-(3-chloro-4-phenylmethoxyphenyl)acetic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitutions facilitated by reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Cl₂ in the presence of a Lewis acid catalyst like AlCl₃.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.
科学的研究の応用
2-(3-クロロ-4-フェニルメトキシフェニル)酢酸ベンジルは、科学研究において多様な用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。その独特の構造により、さまざまな化学変換を探索できます。
生物学: 抗菌性や抗炎症性など、潜在的な生物学的活性について調査されています。
医学: 特に特定の生物学的標的に対する相互作用能力から、創薬における潜在的なリード化合物として探求されています。
産業: ポリマーやコーティングなどの特殊化学品や材料の開発に使用されています。
作用機序
生物学的システムにおける2-(3-クロロ-4-フェニルメトキシフェニル)酢酸ベンジルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。化合物の芳香環とエステル基により、これらの標的に特異的な相互作用を形成することができ、その活性を潜在的に調節することができます。関与する経路には、酵素活性の阻害や受容体シグナル伝達の変化が含まれる可能性があります。
類似の化合物:
2-(4-クロロフェニル)酢酸ベンジル: 芳香環に異なる置換パターンを持つ類似のエステル構造。
2-(3-クロロ-4-フェニルメトキシフェニル)酢酸フェニル: ベンジル基の代わりにフェニル基を持つ類似の構造。
ユニークさ: 2-(3-クロロ-4-フェニルメトキシフェニル)酢酸ベンジルは、芳香環上のクロロ基とフェニルメトキシ基の特定の位置が、その化学反応性と生物学的活性を大きく影響を与えるため、ユニークです。この独特の構造により、化学反応や生物学的システムにおける独自の相互作用が可能になり、類似の化合物とは一線を画しています。
類似化合物との比較
Benzyl 2-(4-chlorophenyl)acetate: Similar ester structure but with a different substitution pattern on the aromatic ring.
Phenyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate is unique due to the specific positioning of the chloro and phenylmethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from similar compounds.
特性
分子式 |
C22H19ClO3 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C22H19ClO3/c23-20-13-19(14-22(24)26-16-18-9-5-2-6-10-18)11-12-21(20)25-15-17-7-3-1-4-8-17/h1-13H,14-16H2 |
InChIキー |
WWDPCWMNWVZRPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)OCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)











